molecular formula C20H23F3N4O2S B2823845 N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797074-55-5

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No. B2823845
M. Wt: 440.49
InChI Key: DGJXGVCUIWJSRV-UHFFFAOYSA-N
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Description

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H23F3N4O2S and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation as Anticancer Agents

A study by Gomha et al. (2017) synthesized a novel series of pharmacophores containing the thiazole moiety, including derivatives similar to the requested compound. These derivatives were evaluated as potent anticancer agents, demonstrating significant activity against Hepatocellular carcinoma cell lines (HepG-2), with compounds showing IC50 values as low as 1.61 ± 1.92 (μg/mL) and 1.98 ± 1.22 (μg/mL) respectively. The research highlights the potential of these compounds in the development of new cancer therapies (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Antimicrobial Activities

Abdelmajeid et al. (2017) explored the synthesis of nonionic surfactants based on thiadiazole and evaluated their microbiological activities. The synthesized compounds, derived from biologically active stearic acid and incorporating a thiadiazole ring similar to the queried chemical structure, displayed significant in-vitro antimicrobial activities against both gram-positive and gram-negative bacteria as well as fungi. This research suggests the utility of such derivatives in creating effective antimicrobial agents (Abdelmajeid, Amine, & Hassan, 2017).

Inhibition of Carbonic Anhydrases

Alafeefy et al. (2015) investigated the inhibition of human carbonic anhydrase isozymes with a series of sulfonamides incorporating a variety of moieties, including aroylhydrazone, piperidinyl, and thiadiazol. The study demonstrated that these compounds, with structural similarities to the requested compound, showed potent inhibitory activity against carbonic anhydrase isozymes, particularly hCA II and hCA IX, suggesting potential applications in the treatment of conditions where carbonic anhydrase activity is implicated (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).

Synthesis as Potential Anticancer Agents

Research conducted by Rehman et al. (2018) focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally related to the compound of interest. These hybrids were evaluated as anticancer agents, with some derivatives exhibiting low IC50 values, indicating strong anticancer activity relative to the reference drug, doxorubicin. This suggests the therapeutic potential of such derivatives in cancer treatment (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).

properties

IUPAC Name

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2S/c1-13-18(30-26-25-13)19(29)27-10-8-15(9-11-27)12-24-17(28)7-4-14-2-5-16(6-3-14)20(21,22)23/h2-3,5-6,15H,4,7-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJXGVCUIWJSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

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